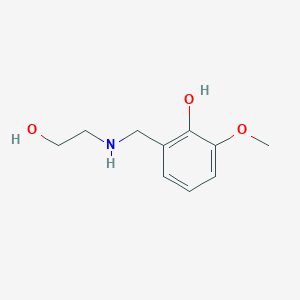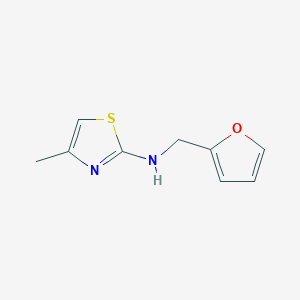
2-(2,6-Dichlorophenylmethoxy)phenylboronic acid
Descripción general
Descripción
“2-(2,6-Dichlorophenylmethoxy)phenylboronic acid” is a chemical compound with the molecular formula C13H11BCl2O3 and a molecular weight of 296.94 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(2,6-Dichlorophenylmethoxy)phenylboronic acid” is represented by the SMILES string OB(C1=CC=CC=C1OCC2=C(Cl)C=CC=C2Cl)O .
Chemical Reactions Analysis
Boronic acids, including “2-(2,6-Dichlorophenylmethoxy)phenylboronic acid”, are often used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds .
Aplicaciones Científicas De Investigación
Supramolecular Assemblies
Phenylboronic and 4-methoxyphenylboronic acids, including 2-(2,6-Dichlorophenylmethoxy)phenylboronic acid, are utilized in the design and synthesis of supramolecular assemblies. These assemblies, obtained through the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2, have significant implications in the field of crystal engineering (Pedireddi & Seethalekshmi, 2004).
Catalysis in Chemical Reactions
In chemical synthesis, 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, has shown effectiveness as a catalyst in dehydrative amidation between carboxylic acids and amines. The ortho-substituent of boronic acid plays a crucial role in this process, demonstrating the potential application of similar boronic acids in catalysis (Wang, Lu, & Ishihara, 2018).
Crystallization Control in Pharmaceuticals
2,6-Dimethoxyphenylboronic acid, which is structurally related, has been used to investigate polymorph control in crystallizations. This research offers insights into the use of similar boronic acids for controlling crystallization outcomes in pharmaceuticals (Semjonova & Be̅rziņš, 2022).
Advanced Bio-Applications
Phenylboronic acid and its derivatives, including 2-(2,6-Dichlorophenylmethoxy)phenylboronic acid, have been established as significant in advanced bio-applications. Their ability to form reversible complexes with polyols like sugars, diols, and diphenols opens up various diagnostic and therapeutic applications (Lan & Guo, 2019).
Pharmaceutical and Chemical Engineering
Phenylboronic acid derivatives are widely used for recognition, separation, and detection of compounds like saccharides, glycolipids, and glycoproteins. These applications extend to fields like self-regulated insulin delivery, tissue engineering, and sensor systems, highlighting the versatility of boronic acids in pharmaceutical and chemical engineering (Liang-yin, 2006).
Safety and Hazards
While specific safety data for “2-(2,6-Dichlorophenylmethoxy)phenylboronic acid” is not available, phenylboronic acid, a related compound, is classified as harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product, and to wash skin thoroughly after handling .
Propiedades
IUPAC Name |
[2-[(2,6-dichlorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-11-5-3-6-12(16)9(11)8-19-13-7-2-1-4-10(13)14(17)18/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDQQBXOTWOKNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=C(C=CC=C2Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655843 | |
| Record name | {2-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenylmethoxy)phenylboronic acid | |
CAS RN |
1256355-85-7 | |
| Record name | Boronic acid, B-[2-[(2,6-dichlorophenyl)methoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438583.png)

![2-[(3-Phenylpropyl)sulfonyl]benzoic acid](/img/structure/B1438587.png)


![2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid](/img/structure/B1438590.png)


![[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile](/img/structure/B1438596.png)
![3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1438597.png)
![7-(2-furyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1438598.png)
![2-[4-(Azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B1438599.png)

![N-[2-(2-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438603.png)